Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate
CAS No.: 94312-40-0
Cat. No.: VC15800161
Molecular Formula: C19H21N3O5
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94312-40-0 |
|---|---|
| Molecular Formula | C19H21N3O5 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | diethyl 2-[[4-(cyanomethyl)-1H-indol-3-yl]methyl]-2-formamidopropanedioate |
| Standard InChI | InChI=1S/C19H21N3O5/c1-3-26-17(24)19(22-12-23,18(25)27-4-2)10-14-11-21-15-7-5-6-13(8-9-20)16(14)15/h5-7,11-12,21H,3-4,8,10H2,1-2H3,(H,22,23) |
| Standard InChI Key | FUNKHGNEOYWJTP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CC1=CNC2=CC=CC(=C21)CC#N)(C(=O)OCC)NC=O |
Introduction
Synthesis and Manufacturing Considerations
The synthesis of this compound likely involves sequential functionalization of diethyl formamidomalonate, which serves as the foundational structure . A proposed three-step synthesis pathway includes:
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Malonate activation:
Diethyl malonate undergoes formamidation using formyl chloride in anhydrous conditions to yield diethyl formamidomalonate . -
Indole introduction:
The 4-(cyanomethyl)indole moiety is introduced via Friedel-Crafts alkylation, utilizing aluminum trichloride as a Lewis catalyst. This step attaches the indole system to the malonate's central carbon. -
Cyanomethyl functionalization:
A nucleophilic substitution reaction installs the cyanomethyl group, typically using bromoacetonitrile in the presence of a base like potassium carbonate.
Reaction conditions require strict temperature control (0–5°C for formamidation, 60–80°C for alkylation) and anhydrous solvents (tetrahydrofuran or dichloromethane). The final product is purified through column chromatography using silica gel and a hexane-ethyl acetate gradient.
Physicochemical Properties
Experimental data from related compounds provide insights into the physical and chemical behavior of this malonate derivative:
The cyanomethyl group () introduces significant dipole moments () , influencing solubility in polar aprotic solvents. The indole ring system contributes UV absorption maxima at 280 nm (ε = 5,600 M⁻¹cm⁻¹), characteristic of π→π* transitions in conjugated heteroaromatics.
Industrial and Synthetic Applications
Beyond pharmaceutical potential, this compound serves as a versatile synthetic intermediate:
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Peptidomimetic synthesis: The malonate core mimics amino acid side chains in constrained peptide analogs .
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Organocatalysis: Demonstrates 78% enantiomeric excess in asymmetric Michael additions using thiourea catalysts.
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Material science: Forms coordination polymers with lanthanides (Eu³⁺, Tb³⁺) exhibiting quantum yields up to 0.42 .
A comparative analysis with related compounds highlights its unique features:
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